2-{[2-(Difluoromethoxy)phenyl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
Description
2-{[2-(Difluoromethoxy)phenyl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is a benzofuran-3-one derivative characterized by a difluoromethoxy-substituted benzylidene group at position 2 and a hydroxyl group at position 4.
Properties
Molecular Formula |
C16H10F2O4 |
|---|---|
Molecular Weight |
304.24 g/mol |
IUPAC Name |
(2E)-2-[[2-(difluoromethoxy)phenyl]methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C16H10F2O4/c17-16(18)22-12-4-2-1-3-9(12)7-14-15(20)11-6-5-10(19)8-13(11)21-14/h1-8,16,19H/b14-7+ |
InChI Key |
PCGHUXYNTQYFLA-VGOFMYFVSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O)OC(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O)OC(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[2-(Difluoromethoxy)phenyl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(difluoromethoxy)benzaldehyde and 6-hydroxy-2,3-dihydro-1-benzofuran-3-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
2-{[2-(Difluoromethoxy)phenyl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
Scientific Research Applications of 2-{[2-(Difluoromethoxy)phenyl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
2-{[2-(Difluoromethoxy)phenyl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one, also known as 2-[[2-(Difluoromethoxy)phenyl]methylene]-6-hydroxy-3(2H)-benzofuranone, is a chemical compound with the molecular formula C16H10F2O4 and a molecular weight of 304.25 . This compound features a benzofuranone structure with a difluoromethoxy group, which contributes to its chemical properties and potential biological activities .
Chemical Properties and Structure
The compound's structure includes a benzofuran moiety and a difluoromethoxy-substituted phenyl group . The presence of the difluoromethoxy group may enhance the lipophilicity and metabolic stability of the compound, influencing its interactions with biological targets.
Potential Applications
Due to its structural features, 2-{[2-(Difluoromethoxy)phenyl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one may have potential applications in medicinal chemistry, including:
- Anticancer Activity Research suggests that benzofuran derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The difluoromethoxy group can enhance the molecule's lipophilicity, potentially improving its bioavailability and efficacy in cancer treatment.
- Anti-inflammatory Properties Similar compounds have been reported to modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases. The benzofuran ring interacts with various biological targets involved in inflammation.
- Antimicrobial Activity Compounds with trifluoromethyl groups have antibacterial activity against Gram-positive bacteria.
Related Research
Research on related benzofuran derivatives supports the potential of 2-{[2-(Difluoromethoxy)phenyl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one in various applications:
- Antimicrobial Efficacy N-benzofuran derivatives exhibit antimicrobial activity.
- Anticancer Activity Benzofuran derivatives exhibit cytotoxicity against cancer cell lines, including those resistant to conventional therapies.
- RIPK1 Inhibition Benzofuran derivatives can mitigate neurodegeneration associated with RIPK1 activation.
Data Tables
Antimicrobial Activity of N-Benzofuran Derivatives
| Compound | MIC (µg/mL) | Bactericidal Effect | Biofilm Inhibition |
|---|---|---|---|
| N-Benzofuran Derivative | 0.25 | Yes | Low |
Anticancer Activity of Benzofuran Derivatives
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT29 (colorectal cancer) | 5.0 | Induction of apoptosis |
| Jurkat (T-cell leukemia) | 7.5 | Cell cycle arrest |
Case Studies
- RIPK1 Inhibition: In preclinical models, benzofuran derivatives reduce neuronal cell death and improve outcomes in models of neuroinflammation.
- Antibacterial Activity: Benzofuran derivatives inhibit biofilm formation in Staphylococcus aureus strains resistant to methicillin, suggesting potential use as an adjunct therapy in chronic infections.
Biological Activity
The compound 2-{[2-(difluoromethoxy)phenyl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one (CAS Number: 1025637-49-3) is a synthetic organic molecule with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H16F2O4
- Molecular Weight : 346.33 g/mol
- Structural Characteristics : The compound features a difluoromethoxy group attached to a benzofuran core, which is known for diverse biological activities.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, primarily focusing on its anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Research indicates that compounds similar to this benzofuran derivative exhibit significant inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory pathways. For instance:
- A related compound, 5-benzofuranol , demonstrated IC50 values of 0.1 µM against 5-lipoxygenase in rat basophilic leukemia cells and inhibited prostaglandin E2 synthesis in mouse macrophages with an IC50 of 1.1 µM .
- The benzofuran structure is often associated with anti-inflammatory effects due to its ability to modulate arachidonic acid metabolism.
Anticancer Activity
The anticancer potential of benzofuran derivatives has been documented, particularly against various cancer cell lines:
- In vitro studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including the modulation of signaling pathways involved in cell proliferation and survival.
Study 1: Inhibition of COX Enzymes
A study examining the anti-inflammatory effects of benzofuran derivatives highlighted that the presence of hydroxyl groups significantly enhances the inhibition of COX enzymes. This suggests that the hydroxyl group in our compound may contribute similarly to its biological activity .
Study 2: Cytotoxicity Against Cancer Cells
A recent investigation into the cytotoxic effects of various benzofuran derivatives revealed that those with difluoromethoxy substitutions exhibited enhanced activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The study noted a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong potential for therapeutic applications .
Data Table: Biological Activity Summary
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : By inhibiting COX and LOX enzymes, the compound may reduce the production of pro-inflammatory mediators.
- Induction of Apoptosis : The structural features facilitate interactions with cellular targets that lead to programmed cell death in cancer cells.
Comparison with Similar Compounds
Substituent Variations in the Benzylidene Group
The benzylidene moiety at position 2 is a critical structural determinant. Key analogs and their substituents include:
Key Observations :
- Electron Effects : The difluoromethoxy group in the target compound provides intermediate electron-withdrawing strength compared to stronger electron-withdrawing groups like dichloro (Cl) and weaker ones like methoxy (-OCH$_3$) .
- Metabolic Stability : Fluorine-containing substituents (e.g., difluoromethoxy, 3-fluoro) reduce oxidative metabolism, as seen in analogs like pantoprazole intermediates .
Modifications in the Benzofuran Core
Variations at position 6 (hydroxyl vs. alkoxy groups) significantly alter solubility and reactivity:
Key Observations :
- The 6-hydroxy group in the target compound improves water solubility compared to alkoxy derivatives, which is critical for bioavailability .
Research Findings and Implications
- Biological Activity : Analogs with electron-withdrawing groups (e.g., 2,4-dichloro ) show enhanced inhibitory activity against kinases or proteases compared to electron-donating substituents. The target compound’s difluoromethoxy group may offer a balance between potency and selectivity.
- Pharmacokinetics : Fluorinated substituents (e.g., difluoromethoxy) reduce CYP450-mediated metabolism, as observed in related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
